molecular formula C21H20O2 B2808037 1-(4-Methoxyphenyl)-1,2-diphenylethanol CAS No. 14382-03-7

1-(4-Methoxyphenyl)-1,2-diphenylethanol

Cat. No. B2808037
CAS RN: 14382-03-7
M. Wt: 304.389
InChI Key: HCAAXEIAGZARHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-1,2-diphenylethanol, also known as tamoxifen, is a nonsteroidal anti-estrogen drug that is widely used in the treatment of breast cancer. It was first synthesized in the 1960s by pharmaceutical company ICI (Imperial Chemical Industries) and was approved for use by the FDA in 1977. Tamoxifen has since become one of the most commonly prescribed drugs for breast cancer treatment and prevention.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis : The compound has been involved in studies related to the α-chlorination of aryl ketones. An example is the transformation of 2-(4-methoxyphenyl)-4-chromanone into 3,3-dichloro-2-(4-methoxyphenyl)-4-chromanone using manganese(III) acetate in the presence of LiCl (Tsuruta et al., 1985).

  • Nonlinear Optical Properties : Research has explored its related compounds for nonlinear optical properties, valuable in optical devices. For example, 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene was studied for its high nonlinear optical properties, which has implications for optical applications (Mostaghni et al., 2022).

Applications in Biotechnology

  • Biocatalytic Production : The compound has been synthesized using Lactobacillus senmaizuke as a biocatalyst. This biocatalytic process is crucial for the production of various drug intermediates and was optimized for conditions such as pH, incubation period, and temperature (Kavi et al., 2021).

  • Polymerization Initiator : It has been applied as a precatalyst activator for ring-opening polymerization of cyclic esters, which is a significant process in polymer chemistry (Komarov et al., 2019).

Photophysical Studies

  • Twisted Intramolecular Charge Transfer Fluorescence : Studies on derivatives of 1,2-diarylethene, including compounds similar to 1-(4-Methoxyphenyl)-1,2-diphenylethanol, have revealed interesting properties like twisted intramolecular charge transfer fluorescence, which has implications for the development of new optical materials (Singh & Kanvah, 2001).

properties

IUPAC Name

1-(4-methoxyphenyl)-1,2-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2/c1-23-20-14-12-19(13-15-20)21(22,18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-15,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAAXEIAGZARHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the Grignard reagent prepared from 4-bromoanisole (10 g, 53.5 mmol) and Mg turnings (1.32 g, 54.3 mg-atom) in 25 mL Et2O was added deoxybenzoin (9.81 g, 50 mmol) in 75 mL Et2O dropwise under reflux. After stirring at reflux 3 h, the mixture was carefully poured onto 1N H2SO4 and ice. The layers were allowed to separate and the aqueous layer was extracted with 25 mL Et2O. The ether layers were combined, washed with H2O (2×80 mL), dried (Na2SO4), and concentrated to give a yellow oil which solidified at room temperature (14.2 g, 93.3% crude yield). Recrystallization from 95% EtOH gave 1,2-diphenyl-1-(4-methoxyphenyl)ethanol as a white powder mp: 111°-112° C. (lit. 112°-113° C.); NMR δ 7.2 (m, 14H, ArH), 3.75 (s, 3H, OCH3), 3.63 (s, 2H, CH2), 2.35 (brs, 1H, OH). The tertiary carbinol (14 g, 46 mmol) and p-TsOH.H2O (1 g, 5.31 mmol) were dissolved in 40 mL dry C6H6, heated to reflux, and stirred 2 h. The red mixture was cooled to room temperature and washed with 5% NaHCO3 (2×75 mL). The combined aqueous layers were extracted with 25 mL C6H6. The organic layers were combined, washed with 100 mL H2O, dried (Na2SO4), and concentrated to give a yellow oil. The (E)- and (Z)-olefin mixture was purified on 60 g flash SiO2 (petroleum ether) and 1,2-Diphenyl-1-(4-methoxyphenyl)ethene was obtained as a clear oil (8 g, 61%); NMR δ 7.15 (m, 10H, ArH), 6.9 (s, 1H, C=CH), 6.8 (AA'BB', c, 4H, MeOC6H 4), 3.71 (d, 3H, (E)- & (Z)-OCH3).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
9.81 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.